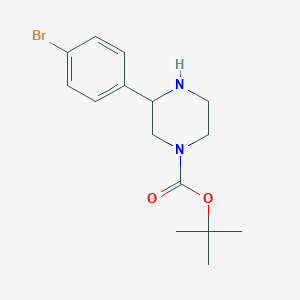

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

Description

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-bromophenyl substituent at the 3-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. It is synthesized via a nucleophilic substitution reaction between 4-bromobenzaldehyde and a Boc-protected piperazine precursor, yielding 70% under optimized conditions .

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXBJGIIRFTGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743848 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-69-7 | |

| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate typically involves the following steps:

N-Boc Protection: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atoms.

Bromination: The aromatic ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Coupling Reaction: The brominated aromatic compound is then coupled with the Boc-protected piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form various oxidized or reduced products.

Coupling Reactions: The tert-butyl group can be removed under acidic conditions, allowing the piperazine ring to participate in further coupling reactions.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination of the aromatic ring.

DCC or EDC: Used as coupling reagents in the formation of the final product.

Acidic Conditions: Used for deprotection of the Boc group.

Major Products:

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Oxidized or Reduced Products: Formed through oxidation or reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H21BrN2O2

- CAS Number : 886767-69-7

- Molecular Weight : 341.25 g/mol

The compound contains a piperazine ring, which is a common motif in many biologically active molecules. The presence of the bromophenyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with biological targets.

Medicinal Chemistry

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of drugs targeting central nervous system disorders. Its derivatives are explored for their potential as anxiolytics, antidepressants, and other therapeutic agents.

Role in Drug Development

This compound is particularly noted for its role in developing poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are effective against BRCA1 and BRCA2 mutant tumors. The structural characteristics of this compound allow it to modulate interactions with various neurotransmitter receptors, making it valuable in pharmacological studies.

Biological Studies

In biological research, this compound serves as a model for studying the pharmacokinetics and pharmacodynamics of piperazine derivatives. Researchers investigate its effects on neurotransmitter systems, providing insights into its mechanism of action and therapeutic potential.

Case Study 1: Synthesis of Niraparib

A study highlighted the synthesis pathway of Niraparib involving this compound as a crucial intermediate. The synthesis demonstrated high yields and efficiency, showcasing the compound's utility in producing clinically relevant PARP inhibitors .

Case Study 2: Pharmacological Evaluation

Research has evaluated the pharmacological properties of compounds derived from this compound. These studies revealed significant activity against various targets related to anxiety and depression, emphasizing the importance of this compound in developing new therapeutic agents .

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Intermediate for PARP inhibitors |

| tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Structure | Antidepressants and anxiolytics |

| tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | N/A | Potential for enhanced hydrophilicity |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate depends on its specific application. In pharmaceutical research, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromophenyl moiety can interact with hydrophobic pockets in the target protein, while the piperazine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The tert-butyl piperazine-1-carboxylate scaffold is widely modified to tune physicochemical and biological properties. Key analogues include:

Key Observations :

- The 3-(4-bromophenyl) substitution in the target compound provides steric bulk and halogen-based electronic effects, influencing binding interactions in biological systems.

Physical and Spectroscopic Properties

Biological Activity

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a tert-butyl group and a 4-bromophenyl moiety, has potential applications in pharmacology, particularly in the development of therapeutics targeting various biological systems.

- Molecular Formula : C₁₅H₂₁BrN₂O₂

- Molecular Weight : Approximately 341.24 g/mol

- Structural Features : The presence of the piperazine ring contributes to its pharmacological properties, while the tert-butyl group enhances lipophilicity, potentially improving bioavailability and receptor interaction.

Synthesis

The synthesis of this compound typically involves acylation reactions where 3-(4-bromophenyl)piperazine is treated with tert-butyl chloroformate. This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's versatility in biological applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neurotransmitter Receptor Interaction : The compound shows binding affinity to neurotransmitter receptors such as serotonin and dopamine receptors. This interaction is crucial for its potential use in treating central nervous system disorders .

- Anticancer Activity : Studies have explored its efficacy against various cancer cell lines. For instance, modifications of related compounds have demonstrated moderate growth inhibition in pancreatic cancer cell lines . The specific structure of this compound may enhance its potency compared to other piperazine derivatives.

- Pharmacokinetics and Pharmacodynamics : As a model compound for studying piperazine derivatives, it provides insights into the pharmacokinetics and pharmacodynamics of similar drugs. Its structural characteristics allow it to modulate neurotransmitter levels effectively .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and other related piperazine derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₁₅H₂₁BrN₂O₂ | Unique bromine positioning enhances receptor selectivity |

| 1-(4-Bromophenyl)piperazine | C₁₄H₁₈BrN | Lacks carboxylic acid functionality |

| tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate | C₁₅H₂₁BrN₂O₂ | Different position of the bromine substituent |

| N-Methylpiperazine | C₇H₁₄N₂ | No aromatic substitution; primarily used in synthesis |

The distinct structural features of this compound contribute to its enhanced biological profile, particularly its lipophilicity and receptor selectivity .

Case Studies and Research Findings

Research has highlighted several case studies focusing on the biological activity of this compound:

- Study on Anticancer Activity : A library of compounds derived from similar structures was screened against multiple human cancer cell lines. Among these, compounds with bromine substitutions exhibited notable activity against pancreatic cancer cells, suggesting that the presence of bromine can enhance cytotoxicity .

- Neuropharmacological Studies : Interaction studies have shown that this compound modulates neurotransmitter levels by binding to serotonin and dopamine receptors, indicating its potential as an anxiolytic or antidepressant agent .

Q & A

Basic Research Questions

What is the established synthetic route for tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate?

The compound is synthesized via a multi-step procedure starting with 4-bromobenzaldehyde. According to General Procedure A, 4-bromobenzaldehyde (0.500 mmol) is reacted under optimized conditions, followed by Boc-protection of the piperazine ring. The product is isolated via silica gel chromatography (hexane/ethyl acetate gradient) with a yield of 70%, verified by ¹H-NMR using mesitylene as an internal standard . Critical steps include controlling reaction temperature (20–25°C) and anhydrous conditions to prevent Boc-group hydrolysis.

Which spectroscopic and analytical methods are employed for structural characterization?

- ¹H-NMR : Used to confirm regiochemistry and purity, with mesitylene (0.5 equiv) as an internal standard for quantification .

- Mass Spectrometry (MS) : ESI+ mode detects the molecular ion peak (e.g., [M+H-100]+ at m/z 243) to validate the molecular formula .

- Chromatography : Silica gel column chromatography (hexane:EtOAc = 8:1 to 4:1) ensures purification, monitored by TLC .

How are common impurities detected and mitigated during synthesis?

Impurities like de-Boc byproducts or unreacted intermediates are identified via:

- HPLC-MS : To trace low-abundance contaminants.

- ¹H-NMR Integration : Discrepancies in proton ratios signal incomplete reactions .

- Recrystallization : Ethyl acetate/hexane mixtures improve purity post-column chromatography .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and selectivity?

Key variables include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may enhance regioselectivity.

- Solvent Systems : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while additives like Et₃N (0.25% v/v) reduce side reactions during purification .

- Temperature Control : Lower temperatures (0–5°C) stabilize reactive intermediates, as seen in analogous piperazine carboxylate syntheses .

How are contradictions in crystallographic and spectral data resolved?

Discrepancies between X-ray diffraction (XRD) and NMR data require:

- SHELX Refinement : Software like SHELXL refines crystallographic models against high-resolution data, addressing thermal parameter mismatches .

- DFT Calculations : Computational modeling (e.g., Gaussian) validates NMR chemical shifts against experimental data .

What computational strategies support the study of this compound’s reactivity?

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Docking Studies : Predicts interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal structures, aiding polymorph prediction .

What challenges arise during large-scale purification, and how are they addressed?

- Scalability Issues : Silica gel chromatography becomes inefficient; switch to flash chromatography or centrifugal partition chromatography (CPC).

- Solvent Recycling : Hexane/EtOAC mixtures are distilled and reused to reduce costs .

- Crystallization Optimization : Gradient cooling (e.g., 40°C → 4°C) enhances crystal uniformity .

How is the compound’s biological activity assessed in preclinical studies?

- In Vitro Assays : Screening against enzyme targets (e.g., HIF prolyl-hydroxylases) using fluorescence-based inhibition assays .

- SAR Studies : Modifying the 4-bromophenyl group to assess pharmacophore contributions .

- ADME Profiling : Microsomal stability tests (human liver microsomes) predict metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.